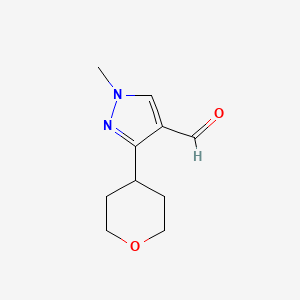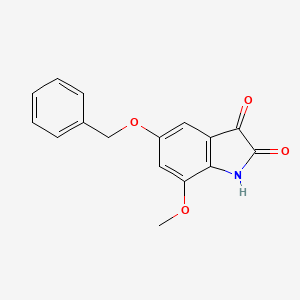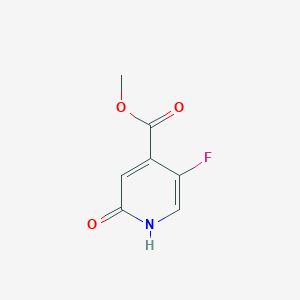
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 2nd position, and a carboxylate ester group at the 4th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as acidic resins can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The keto group can participate in various biochemical reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical properties.
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
The presence of the fluorine atom in Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10) |
Clave InChI |
VAZMBKVYGRGICU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)NC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


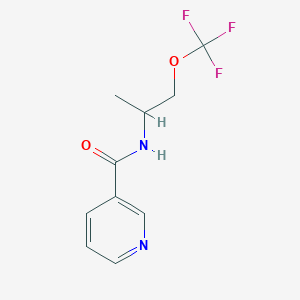
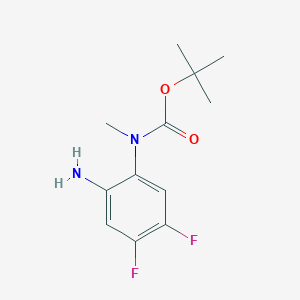
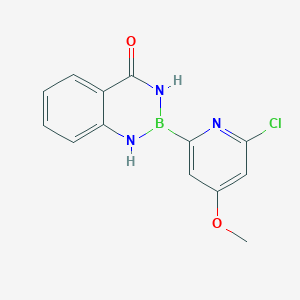
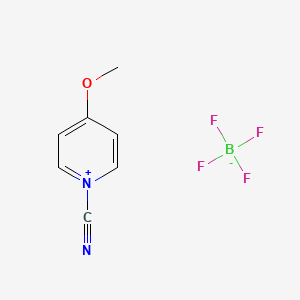
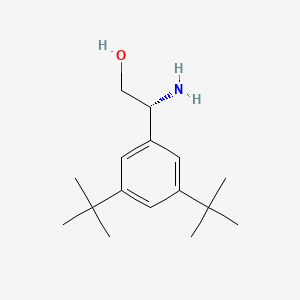
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)





